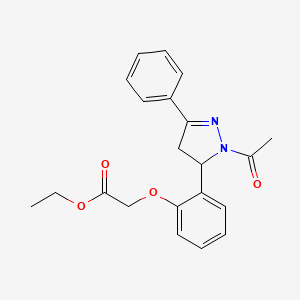

ethyl 2-(2-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)acetate

Description

Ethyl 2-(2-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)acetate is a pyrazoline-based compound featuring a phenyl-substituted dihydropyrazole core linked to an acetyl group and an ethoxyacetate side chain. Pyrazoline derivatives are widely studied for their bioactivity, including anticancer, antimicrobial, and enzyme-inhibitory properties. This compound is structurally characterized by its 4,5-dihydro-1H-pyrazole ring, which is substituted at the 3-position with a phenyl group and at the 1-position with an acetyl moiety.

Properties

IUPAC Name |

ethyl 2-[2-(2-acetyl-5-phenyl-3,4-dihydropyrazol-3-yl)phenoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c1-3-26-21(25)14-27-20-12-8-7-11-17(20)19-13-18(22-23(19)15(2)24)16-9-5-4-6-10-16/h4-12,19H,3,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCGPZUCMELTTMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Pyrazole Ring: The synthesis begins with the reaction of hydrazine hydrate with an appropriate β-diketone to form the pyrazole ring. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

Acetylation: The resulting pyrazole intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group at the nitrogen atom of the pyrazole ring.

Phenylation: The acetylated pyrazole is then subjected to a Friedel-Crafts acylation reaction with benzene in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the phenyl group.

Etherification: The phenylated pyrazole is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group. Common nucleophiles include halides, amines, and thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

Substitution: Halides (e.g., sodium iodide), amines (e.g., aniline), thiols (e.g., thiophenol) in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-(2-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)acetate has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. It serves as a lead compound for the development of new drugs.

Biological Research: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors. This helps in elucidating its mechanism of action and potential therapeutic uses.

Chemical Biology: The compound is used as a probe to study biological pathways and processes. It can help in identifying new drug targets and understanding disease mechanisms.

Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(2-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)acetate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects.

Molecular Targets: The compound may interact with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. It may also interact with receptors involved in pain signaling, contributing to its analgesic properties.

Pathways Involved: The compound may modulate signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune responses. It may also affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrazoline derivatives with variations in substituents, functional groups, and biological targets. Below is a detailed comparison with structurally analogous compounds, supported by data from synthetic, spectroscopic, and pharmacological studies.

Structural Modifications and Substituent Effects

Key structural differences lie in the substitutions on the pyrazoline ring and the phenoxyacetate side chain:

- Key Observations: Replacement of the ethyl ester with a hydroxamate group (e.g., compound 14h) enhances metal-binding capacity, critical for enzyme inhibition (e.g., aminopeptidase N (APN)) . Bulky substituents like naphthyl (14p) or halogenated phenyl groups (14h, 14i) increase molecular rigidity and influence binding affinity to biological targets .

Physical and Spectroscopic Properties

Comparative melting points and yields highlight the impact of substituents on crystallinity and synthetic feasibility:

- Key Observations :

Key Characterization Tools :

- 1H/13C NMR : Confirms substitution patterns (e.g., acetyl CH3 at δ 2.1–2.3, pyrazoline protons at δ 3.1–5.5) .

- HRMS : Validates molecular weight (e.g., [M+H]+ peaks matching calculated values) .

- X-ray Crystallography : SHELXL software () is used for resolving crystal structures of analogous compounds.

Biological Activity

Ethyl 2-(2-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents an overview of its biological activity, supported by relevant research findings, synthesis data, and case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring, which is known for its diverse biological properties. The synthesis of this compound has been documented in various studies, highlighting its derivation from pyrazoline derivatives through acylation and esterification processes. The synthetic route generally involves the reaction of 1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazole with phenoxyacetic acid derivatives under controlled conditions to yield the desired ester .

Antioxidant Activity

Research indicates that compounds with pyrazole moieties exhibit significant antioxidant properties. This compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress markers. Studies show that such compounds can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes, thereby mitigating cellular damage caused by reactive oxygen species (ROS) .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in various in vitro and in vivo models. This compound demonstrated the ability to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as NF-kB signaling. These effects suggest its utility in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been assessed. In studies comparing its activity against various bacterial strains, the compound showed comparable effectiveness to standard antibiotics. Its mechanism appears to involve disruption of microbial cell membranes and inhibition of vital enzymatic processes within the pathogens .

Case Study: Antioxidant Effects in Cellular Models

A study conducted on human fibroblast cells treated with this compound revealed a significant reduction in oxidative stress markers. The compound enhanced the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, indicating a protective effect against oxidative damage .

Research Findings: Anti-inflammatory Mechanisms

In an animal model of arthritis, administration of this compound resulted in decreased paw swelling and reduced levels of inflammatory cytokines (TNF-alpha and IL-6). Histological analysis showed less joint tissue damage compared to control groups, supporting its potential as an anti-inflammatory agent .

Q & A

Basic: What are the standard synthetic routes for ethyl 2-(2-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)acetate?

Methodological Answer:

The compound is synthesized via a multi-step process involving cyclocondensation and esterification. A typical procedure involves refluxing phenylhydrazine derivatives with ethyl acetoacetate in acetic acid to form the pyrazolone core. Subsequent coupling with phenoxyacetic acid derivatives under reflux in ethanol yields the target compound. Purity is verified via thin-layer chromatography (TLC) using toluene/ethyl acetate/water (8.7:1.2:1.1) as the solvent system, with iodine vapor visualization .

Basic: How can researchers assess the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

Purity is validated using TLC with a toluene/ethyl acetate/water solvent system, where a single spot confirms homogeneity. Recrystallization from ethanol or ethanol-DMF mixtures (1:1) is employed to remove impurities. Physicochemical characterization (e.g., melting point, solubility) and spectral data (IR, H NMR) are critical for structural confirmation. Crystallization conditions and mobile-phase ratios (e.g., ethyl acetate/hexane 2:1) are optimized to improve yield and purity .

Advanced: How can reaction conditions be optimized to improve yield and reduce by-products?

Methodological Answer:

Key variables include solvent choice (ethanol or 1,4-dioxane), reflux duration (2–15 hours), and stoichiometric ratios. For example, excess aryl acid in refluxing ethanol minimizes incomplete esterification. Adding catalysts like triethylamine accelerates coupling reactions. Systematic testing of solvent polarity (e.g., ethanol vs. DMF) and reaction time via fractional factorial designs can identify optimal conditions. Contradictions in yield data may arise from impurities in starting materials, necessitating pre-reaction purification .

Advanced: What experimental designs are suitable for evaluating the compound’s bioactivity (e.g., pesticidal or pharmacological effects)?

Methodological Answer:

A split-plot design with randomized blocks is recommended for bioactivity assays. For pesticidal studies, test compounds are applied to pest models in controlled environments, with subplots for dose variations and sub-subplots for time-dependent effects. Four replicates per treatment ensure statistical robustness. Biological endpoints (e.g., mortality rates, enzymatic inhibition) are measured alongside negative/positive controls. Data contradictions (e.g., inconsistent dose-response curves) require re-evaluating compound stability or solvent interference .

Advanced: How should researchers address contradictions in biological activity data across structural analogs?

Methodological Answer:

Contradictions often stem from substituent effects on the pyrazole or phenoxyacetate moieties. For example, acetyl vs. benzoyl groups at the 1-position alter steric hindrance and bioavailability. Systematic SAR studies comparing analogs with varying aryl/alkyl groups can isolate critical functional groups. Data normalization against reference compounds (e.g., commercial pesticides) and multivariate analysis (e.g., PCA) help distinguish noise from meaningful trends .

Advanced: What methodologies assess the compound’s environmental fate and ecotoxicological risks?

Methodological Answer:

Long-term environmental studies should evaluate partitioning coefficients (e.g., log ), biodegradation rates, and bioaccumulation potential. Laboratory-scale experiments under OECD guidelines measure abiotic degradation (hydrolysis, photolysis) and adsorption/desorption in soil-water systems. Ecotoxicity is assessed via standardized assays (e.g., Daphnia magna mortality, algal growth inhibition). Field studies using split-plot designs monitor residue levels in crops and non-target organisms .

Advanced: How can computational modeling complement experimental studies of this compound?

Methodological Answer:

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes (e.g., acetylcholinesterase for pesticidal activity). QSAR models using descriptors like log , polar surface area, and H-bond donors correlate structural features with bioactivity. Discrepancies between computational predictions and experimental results may indicate unaccounted solvent effects or conformational flexibility, necessitating MD simulations for refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.